molecular formula C6H7BrN2OS B8483204 1-(4-Bromothiazol-2-yl)azetidin-3-ol

1-(4-Bromothiazol-2-yl)azetidin-3-ol

Cat. No. B8483204
M. Wt: 235.10 g/mol
InChI Key: XXWLBCCYCMJWMW-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

A mixture of 2,4-dibromothiazole (1.00 g, 4.12 mmol), azetidin-3-ol hydrochloride (0.543 g, 4.96 mmol), and cesium carbonate (4.03 g, 12.37 mmol) in acetonitrile (30 mL) was stirred for 18 h at 70° C. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated under vacuum, and the residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol) to afford 1-(4-bromothiazol-2-yl)azetidin-3-ol (0.535 g, 53%) as a light yellow solid. MS (ESI, pos. ion) m/z 235, 237 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.543 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.Cl.[NH:9]1[CH2:12][CH:11]([OH:13])[CH2:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[Br:7][C:5]1[N:6]=[C:2]([N:9]2[CH2:12][CH:11]([OH:13])[CH2:10]2)[S:3][CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
0.543 g
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
cesium carbonate
Quantity
4.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred for 18 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1N=C(SC1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.535 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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